![molecular formula C26H21N3O3S B2973282 2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893288-99-8](/img/structure/B2973282.png)
2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them valuable in the research and development of new antiviral drugs. The specific interactions with viral enzymes or replication machinery could be explored using derivatives of the given compound.
Anti-inflammatory Properties
The indole nucleus, a component of the compound, is known to possess anti-inflammatory activities . Research into the anti-inflammatory applications of this compound could lead to the development of new treatments for chronic inflammatory diseases. This could involve studying the compound’s effect on inflammatory markers and pathways in cellular models.
Anticancer Potential
Compounds with an indole base have been found to have anticancer activities . The compound could be studied for its potential to act as a chemotherapeutic agent, possibly targeting specific cancer cell lines or interfering with cancer cell signaling and metabolism.
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial activity, which includes action against bacteria such as Staphylococcus aureus and Escherichia coli . The compound could be researched for its efficacy in treating infections caused by multidrug-resistant bacteria, which is a growing concern in the medical field.
Antidiabetic Applications
The structural complexity of the compound suggests potential for antidiabetic activity. Indole derivatives have been utilized in the management of diabetes, and the compound could be investigated for its ability to modulate blood glucose levels or enhance insulin sensitivity .
Antimalarial Activity
Indole-based compounds have shown promise in antimalarial research . The compound could be analyzed for its potential to inhibit the life cycle of Plasmodium species, the parasites responsible for malaria, which could contribute to the development of new antimalarial medications.
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-amino-6-benzyl-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3S/c1-17-8-7-11-19(14-17)23-21(15-27)26(28)32-24-20-12-5-6-13-22(20)29(33(30,31)25(23)24)16-18-9-3-2-4-10-18/h2-14,23H,16,28H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQXIPROAFTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-benzyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973200.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2973202.png)
![1-(1-Adamantylmethyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2973204.png)
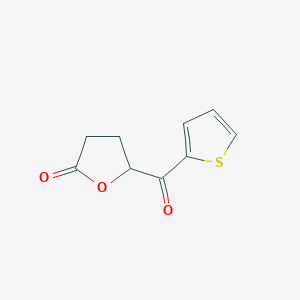
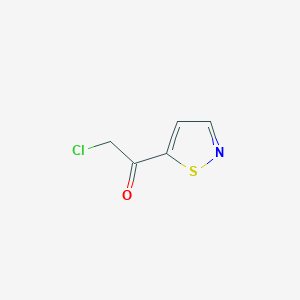
![N-[4-(3-aminophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2973211.png)
![7-(cinnamylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2973212.png)
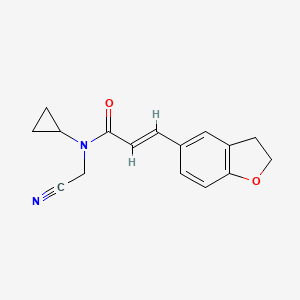
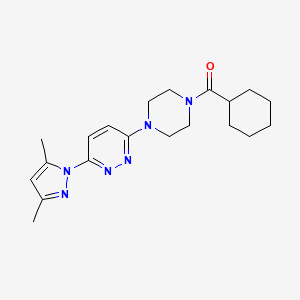
![2-benzylidene-7-methyl-5-(5-methyl-2-furyl)-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2973216.png)
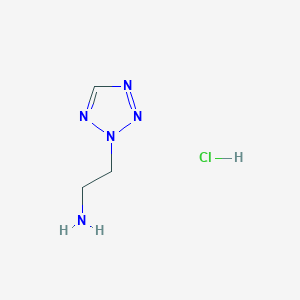

![N-(4-methoxybenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2973219.png)
![(1S,2R,6S,7R,8R,9S)-4-Azatricyclo[5.2.1.02,6]decane-8,9-diol;hydrochloride](/img/structure/B2973221.png)